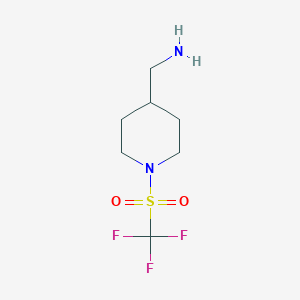
(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine
Overview
Description
“(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1154673-58-1 . It has a molecular weight of 246.25 . The IUPAC name for this compound is {1-[(trifluoromethyl)sulfonyl]-4-piperidinyl}methanamine .
Molecular Structure Analysis
The molecular formula of “(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is C7H13F3N2O2S . The InChI code for this compound is 1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 .Physical And Chemical Properties Analysis
“(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is a liquid at room temperature .Scientific Research Applications
Novel Aryloxyethyl Derivatives and Antidepressant Activity
Researchers have developed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, aiming to create "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown significant potential in signal transduction assays, specifically in ERK1/2 phosphorylation-preferring activities. The lead structure, identified through comprehensive testing, exhibited high selectivity, favorable drug-like properties, and promising pharmacokinetic profiles. Preliminary in vivo studies highlighted its potent antidepressant-like activity, suggesting a new direction in antidepressant drug development (Sniecikowska et al., 2019).
Discovery of Biased Agonists with Differential Signaling
Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives led to the discovery of compounds with high affinity and selectivity for serotonin 5-HT1A receptors. These derivatives, particularly compounds 44 and 56, demonstrated biased agonism with distinct "signaling fingerprints." This divergence in signaling pathways has implications for developing drugs with targeted therapeutic effects and minimized side effects, offering insights into the treatment of central nervous system disorders (Sniecikowska et al., 2020).
Synthesis and Characterization of Novel Compounds
Researchers have also focused on the synthesis and characterization of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using efficient routes like polyphosphoric acid condensation. These compounds have been characterized using various spectroscopic techniques, contributing to the broader understanding of structurally similar compounds and their potential applications (Shimoga et al., 2018).
Antimicrobial Activities of Quinoline Derivatives
In another study, new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized, showing significant antibacterial and antifungal activities. These compounds, derived from multi-step reactions, exhibit promising therapeutic potentials against pathogenic strains, underscoring the versatility of (1-trifluoromethanesulfonylpiperidin-4-yl)methanamine derivatives in antimicrobial research (Thomas et al., 2010).
Catalytic and Antitumor Activities
Further extending the scope, researchers have synthesized and investigated the catalytic and antitumor activities of various complexes based on pyrrole Schiff bases and rare earth metals. These studies explore the structural, electronic, and functional diversity achievable with (1-trifluoromethanesulfonylpiperidin-4-yl)methanamine derivatives, offering new avenues for the development of catalytic agents and anticancer drugs (Mbugua et al., 2020).
properties
IUPAC Name |
[1-(trifluoromethylsulfonyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXPPXIZFHYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



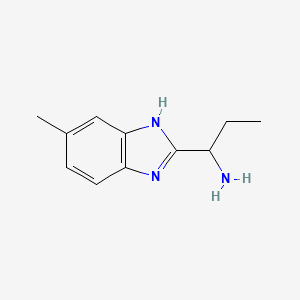

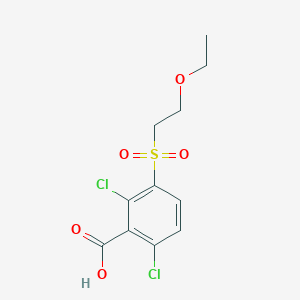
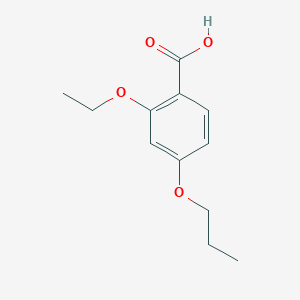
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
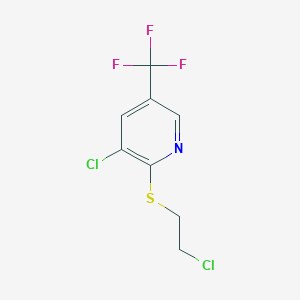
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
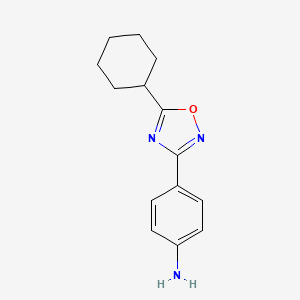
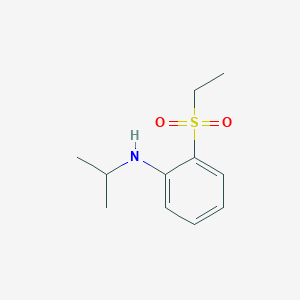
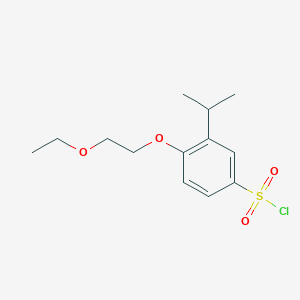
amine](/img/structure/B1418571.png)